Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate
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Overview
Description
“Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate” is a chemical compound with the CAS Number: 338409-54-4. It has a linear formula of C15H14ClNO4S . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO4S/c1-9-13(21-12(18)7-8-16)17-14(22-9)10-3-5-11(6-4-10)15(19)20-2/h3-6H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 339.8 . It is a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available data.Scientific Research Applications
Synthesis and Potential Biological Activities
Research has demonstrated a keen interest in the synthesis of compounds related to Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate, highlighting their potential biological activities. A notable study involves the synthesis of quinazolinone derivatives that share a structural relation, emphasizing their expected biological activities due to similar chemical frameworks (Párkányi & Schmidt, 2000). Similarly, the formation of thiazine derivatives from related compounds further contributes to the understanding of their potential applications in medicinal chemistry (Jenny & Heimgartner, 1989).
Anticancer Properties
A significant application area for related thiazol compounds is in the exploration of their anticancer properties. The synthesis and evaluation of acetamide derivatives have shown promising results against various cancer lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds displaying high selectivity and activity, particularly against melanoma and breast cancer, indicate the therapeutic potential of these chemicals in cancer treatment (Ostapiuk, Matiychuk, & Obushak, 2015).
Molecular Aggregation and Spectroscopic Studies
Further research delves into the molecular aggregation effects of similar compounds, exploring their spectroscopic properties in various solvents. These studies are crucial for understanding the interactions and behaviors of such compounds at the molecular level, potentially leading to applications in materials science and molecular engineering (Matwijczuk et al., 2016).
Antimicrobial Activity
Another significant application area is the exploration of antimicrobial activities. Compounds structurally related to this compound have been synthesized and tested for their efficacy against a variety of Gram-positive and Gram-negative bacteria and fungi. The results often show better activity compared to reference drugs, suggesting their potential use in developing new antimicrobial agents (Liaras et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 4-[4-(3-chloropropanoyloxy)-5-methyl-1,3-thiazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-13(21-12(18)7-8-16)17-14(22-9)10-3-5-11(6-4-10)15(19)20-2/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSDPKXDNMSQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)OC)OC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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